molecular formula C10H9N3S2 B7829277 6,8-Dimethylisothiazolo[3',4':4,5]thieno[2,3-b]pyridin-3-ylamine

6,8-Dimethylisothiazolo[3',4':4,5]thieno[2,3-b]pyridin-3-ylamine

Cat. No.: B7829277
M. Wt: 235.3 g/mol
InChI Key: GJRWWUOIFUXBEO-UHFFFAOYSA-N
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Description

6,8-Dimethylisothiazolo[3’,4’:4,5]thieno[2,3-b]pyridin-3-ylamine is a heterocyclic compound that features a unique fusion of thiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethylisothiazolo[3’,4’:4,5]thieno[2,3-b]pyridin-3-ylamine typically involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .

Industrial Production Methods

While specific industrial production methods for 6,8-Dimethylisothiazolo[3’,4’:4,5]thieno[2,3-b]pyridin-3-ylamine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethylisothiazolo[3’,4’:4,5]thieno[2,3-b]pyridin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as sulfoxides or sulfones.

    Reduction: Reduced derivatives with amine or alcohol functionalities.

    Substitution: Substituted derivatives with various functional groups attached to the thiazole ring.

Scientific Research Applications

6,8-Dimethylisothiazolo[3’,4’:4,5]thieno[2,3-b]pyridin-3-ylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-Dimethylisothiazolo[3’,4’:4,5]thieno[2,3-b]pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethylisothiazolo[3’,4’:4,5]thieno[2,3-b]pyridin-3-ylamine is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

10,12-dimethyl-4,7-dithia-3,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaen-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c1-4-3-5(2)12-10-6(4)7-8(14-10)9(11)15-13-7/h3H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRWWUOIFUXBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=NSC(=C3S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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